molecular formula C13H19F3N2O B2540055 N-{3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutyl}prop-2-enamide CAS No. 2094638-30-7

N-{3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutyl}prop-2-enamide

Cat. No. B2540055
CAS RN: 2094638-30-7
M. Wt: 276.303
InChI Key: XBGAEAHETLVSTK-UHFFFAOYSA-N
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Description

The compound “N-{3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutyl}prop-2-enamide” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals . The trifluoromethyl group attached to the piperidine ring could potentially increase the compound’s lipophilicity, which might enhance its ability to cross biological membranes .


Molecular Structure Analysis

The compound contains a piperidine ring, a cyclobutyl group, a trifluoromethyl group, and an amide group. The piperidine ring is a six-membered ring with one nitrogen atom . The cyclobutyl group is a four-membered carbon ring, and the trifluoromethyl group consists of a carbon atom bonded to three fluorine atoms .


Chemical Reactions Analysis

Piperidine derivatives can participate in a variety of chemical reactions. For instance, they can undergo N-acylation, alkylation, and arylation . The trifluoromethyl group is generally considered stable under various reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Generally, the presence of the trifluoromethyl group could increase the compound’s lipophilicity .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Piperidine derivatives are found in a wide range of pharmaceuticals and can exhibit a variety of biological activities .

Future Directions

Piperidine derivatives are a significant area of research in medicinal chemistry, and new methods for their synthesis and functionalization are continually being developed . Future research could explore the biological activity of this specific compound and develop more efficient methods for its synthesis.

properties

IUPAC Name

N-[3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F3N2O/c1-2-12(19)17-10-7-11(8-10)18-5-3-9(4-6-18)13(14,15)16/h2,9-11H,1,3-8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGAEAHETLVSTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CC(C1)N2CCC(CC2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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